

Distinguishing between different platinum fluoride species (PtF₄, PtF₅, PtF₆)

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Compound of Interest

Compound Name: *Platinum tetrafluoride*

Cat. No.: *B080095*

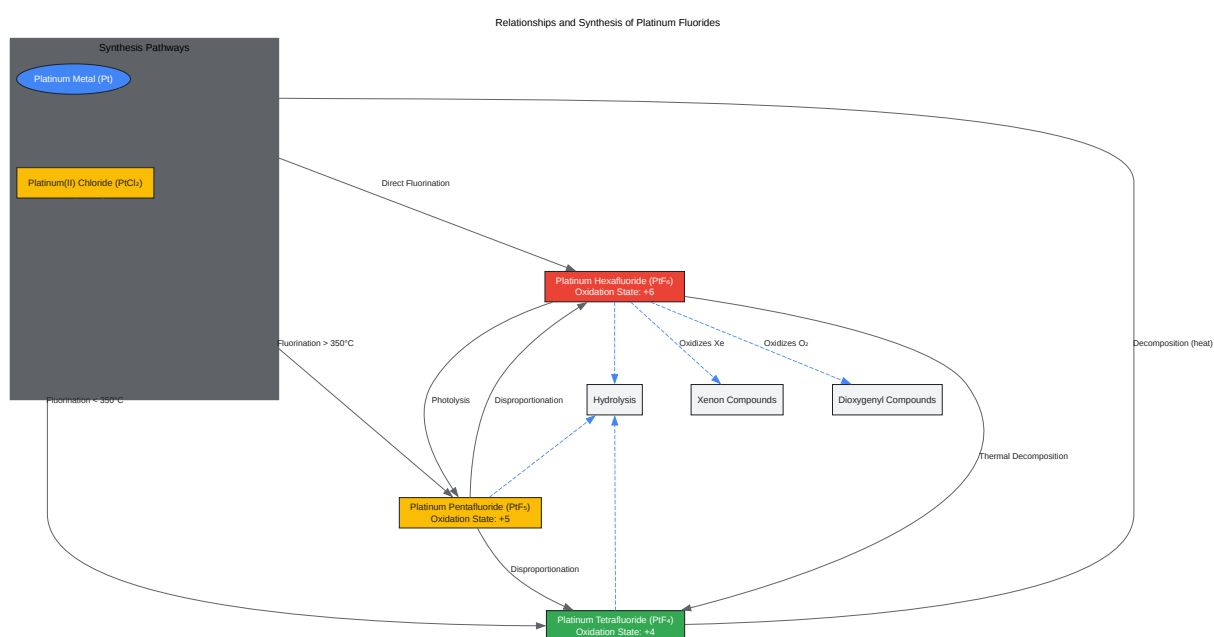
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A definitive guide to distinguishing between the platinum fluoride species PtF₄, PtF₅, and PtF₆ for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of **platinum tetrafluoride** (PtF₄), platinum pentafluoride (PtF₅), and platinum hexafluoride (PtF₆), detailing their distinct physical and chemical properties. Experimental protocols for their differentiation using common analytical techniques are also provided, supported by a summary of key quantitative data and a visual representation of their relationships.

Distinguishing Platinum Fluorides: A Comparative Analysis

Platinum fluorides are highly reactive compounds with platinum existing in +4, +5, and +6 oxidation states. Accurate identification of these species is crucial for their application in synthesis and materials science. The key distinctions lie in their molecular structure, thermal stability, and spectroscopic signatures.



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Caption: Synthesis pathways and chemical relationships between PtF₄, PtF₅, and PtF₆.

Quantitative Data Summary

A summary of the key physical and chemical properties of PtF₄, PtF₅, and PtF₆ is presented below for easy comparison.

Property	Platinum Tetrafluoride (PtF ₄)	Platinum Pentafluoride (PtF ₅)	Platinum Hexafluoride (PtF ₆)
Molar Mass	271.08 g/mol [1]	290.07 g/mol [2]	309.07 g/mol [3]
Appearance	Red-orange solid[4]	Red solid[2]	Dark-red crystals[3]
Melting Point	600 °C[4][5]	75-76 °C[2]	61.3 °C[3][6][7]
Boiling Point	Decomposes	300-305 °C[2]	69.14 °C[3][6][7]
Density	7.08 g/cm ³ [4]	Not available	3.83 g/cm ³ [3][7]
Crystal Structure	Orthorhombic[4]	Tetrameric[2]	Orthorhombic[3][6]
Oxidation State of Pt	+4	+5	+6[3][6][8]
Reactivity with Water	Decomposes rapidly[4]	Hydrolyzed[2]	Reacts violently[7]
Key Reactions	Decomposes to Pt and F ₂ at high temperatures.[4]	Disproportionates to PtF ₄ and PtF ₆ upon heating.[3][8]	Strong oxidizing agent, reacts with Xe and O ₂ . [3][8]

Experimental Protocols for Differentiation

Mass Spectrometry

Objective: To differentiate the platinum fluoride species based on their distinct molecular weights.

Methodology:

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or magnetic sector instrument, is recommended.

- **Sample Introduction:** Due to the high reactivity and volatility of these compounds, a specialized inlet system for corrosive gases may be necessary. Solid samples can be introduced using a direct insertion probe with controlled heating.
- **Ionization:** Electron ionization (EI) is a common method. The electron energy should be optimized to achieve sufficient ionization without excessive fragmentation.
- **Data Acquisition:** Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected molecular ions of all three species (approximately m/z 250-350).

Expected Results:

- **PtF₄:** The mass spectrum will show a characteristic isotopic pattern for the molecular ion [PtF₄]⁺ centered at m/z 271.
- **PtF₅:** The spectrum will exhibit a molecular ion [PtF₅]⁺ peak cluster around m/z 290.
- **PtF₆:** A molecular ion [PtF₆]⁺ peak will be observed at approximately m/z 309.

The presence of characteristic fragment ions resulting from the loss of one or more fluorine atoms can further aid in identification.

Infrared (IR) and Raman Spectroscopy

Objective: To distinguish the platinum fluorides based on their unique vibrational modes.

Methodology:

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer equipped with a suitable laser source.
- **Sample Preparation:**
 - **Gas Phase:** For the more volatile PtF₆, gas-phase IR and Raman spectra can be obtained using a gas cell with windows transparent to IR and visible light (e.g., KBr or AgCl for IR, quartz for Raman).

- Matrix Isolation: For less volatile or highly reactive species like PtF_4 and PtF_5 , matrix isolation techniques can be employed.^{[9][10]} The sample is co-deposited with an inert gas (e.g., argon or neon) onto a cold substrate (e.g., CsI window) at cryogenic temperatures. This minimizes intermolecular interactions and allows for the observation of well-resolved vibrational bands.
- Data Acquisition: Spectra should be recorded over a range that covers the expected Pt-F stretching and bending frequencies (typically $200\text{--}800\text{ cm}^{-1}$).

Expected Results: The number and frequencies of the observed IR and Raman bands are determined by the molecular symmetry of each species.

- PtF_4 (monomeric): Theoretical calculations suggest a D_{4h} symmetry for the monomeric form, which would result in distinct IR and Raman active modes.
- PtF_5 (tetrameric in solid state): The solid-state structure is a tetramer with bridging fluorine atoms, leading to a more complex vibrational spectrum compared to a simple monomer.^[2]
- PtF_6 (octahedral): With O_h symmetry, PtF_6 has six fundamental vibrational modes, of which ν_3 and ν_4 are IR-active and ν_1 , ν_2 , and ν_5 are Raman-active.^[11]

X-ray Crystallography

Objective: To definitively determine the solid-state structure and platinum oxidation state.

Methodology:

- Crystal Growth: Single crystals of suitable quality are required. This can be challenging due to the reactivity of the compounds. Sublimation or slow cooling from the melt under controlled atmosphere are potential methods.
- Data Collection: A single-crystal X-ray diffractometer is used. Due to the sensitivity of the samples to air and moisture, crystals must be handled in an inert atmosphere (e.g., in a glovebox) and mounted on the diffractometer at low temperatures.
- Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the coordination environment of the platinum atom.

Expected Results:

- PtF₄: The solid-state structure reveals platinum in an octahedral coordination geometry, with bridging fluorine atoms connecting the Pt centers.[4][12]
- PtF₅: X-ray diffraction has shown that in the solid state, PtF₅ exists as a tetramer, [PtF₅]₄, where each platinum atom is octahedrally coordinated with two bridging fluoride ligands.[2]
- PtF₆: The solid-state structure of PtF₆ consists of discrete, octahedral PtF₆ molecules.[3][6]
The Pt-F bond lengths are approximately 185 picometers.[3][6]

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